2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

physicochemical profiling SAR lead optimization

2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide (CAS 1820649-73-7; molecular formula C15H17N5OS2; molecular weight 347.46 g/mol) is a fully substituted thiazolo[4,5-b]pyridine derivative bearing a diethylamino group at position 2, a 2-thienyl group at position 5, and a carbohydrazide moiety at position 7. The thiazolo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with established roles in kinase inhibition (PI3Kα/γ/δ, c-KIT, CDK2), antimicrobial activity, and H3 receptor antagonism.

Molecular Formula C15H17N5OS2
Molecular Weight 347.5 g/mol
Cat. No. B12451988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide
Molecular FormulaC15H17N5OS2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CS3)C(=O)NN
InChIInChI=1S/C15H17N5OS2/c1-3-20(4-2)15-18-13-12(23-15)9(14(21)19-16)8-10(17-13)11-6-5-7-22-11/h5-8H,3-4,16H2,1-2H3,(H,19,21)
InChIKeyGKFJRHZHBSTBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide: CAS 1820649-73-7 Chemical Identity and Scaffold Context for Research Procurement


2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide (CAS 1820649-73-7; molecular formula C15H17N5OS2; molecular weight 347.46 g/mol) is a fully substituted thiazolo[4,5-b]pyridine derivative bearing a diethylamino group at position 2, a 2-thienyl group at position 5, and a carbohydrazide moiety at position 7 . The thiazolo[4,5-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with established roles in kinase inhibition (PI3Kα/γ/δ, c-KIT, CDK2), antimicrobial activity, and H3 receptor antagonism [1][2]. This specific compound belongs to a series of closely related analogs that differ primarily at the 2-amino substituent (diethylamino, morpholino, piperidino, pyrrolidino, dimethylamino) and the 5-aryl group (2-thienyl or phenyl), requiring careful selection based on target-specific SAR considerations rather than generic scaffold activity assumptions .

Why 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Cannot Be Assumed Interchangeable with Its Morpholino, Piperidino, or Pyrrolidino Analogs


Within this thiazolo[4,5-b]pyridine-7-carbohydrazide series, the nature of the 2-amino substituent fundamentally alters the compound's physicochemical and biological profile. The diethylamino group (pKa of conjugate acid ~10.5) confers higher basicity and distinct hydrogen-bond acceptor capacity compared to the morpholino analog (pKa ~8.5), while offering different steric bulk and lipophilicity relative to the piperidino (pKa ~11) and pyrrolidino (pKa ~11) variants [1]. Published SAR studies on 2,6-disubstituted thiazolo[4,5-b]pyridines demonstrate that steric and electrostatic descriptors at the 2-position are key determinants of H3 receptor antagonistic potency (3D-QSAR model: r² = 0.7902, q² = 0.6449), confirming that substituent choice at position 2 directly modulates target engagement [2]. Furthermore, the 5-(2-thienyl) versus 5-phenyl substitution introduces differential electronic effects (the thienyl sulfur contributes to π-stacking and potential sulfur-mediated interactions) that cannot be replicated by the phenyl analog [3]. These compound-specific structural features mean that biological activity observed for one analog cannot be extrapolated to another without independent experimental validation.

Quantitative Differentiation Evidence for 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Against Closest Analogs


Physicochemical Differentiation: 2-Diethylamino Substituent Basicity and Hydrogen-Bonding Profile vs. Morpholino, Piperidino, and Pyrrolidino Analogs

The 2-diethylamino substituent provides a calculated conjugate acid pKa of approximately 10.5, compared to ~8.5 for the morpholino analog (CAS 747411-37-6), ~11.0 for the piperidino analog (CAS 852408-82-3), and ~11.0 for the pyrrolidino analog [1]. This pKa difference of approximately 2 log units between diethylamino and morpholino variants translates to a ~100-fold difference in the protonated fraction at physiological pH (7.4), with direct implications for solubility, membrane permeability, and potential lysosomotropic behavior. The diethylamino group presents two ethyl substituents with conformational flexibility, generating a distinct steric footprint from the conformationally constrained morpholino ring (which introduces an additional ether oxygen as H-bond acceptor) and from the cyclic piperidino/pyrrolidino amines . The 5-(2-thienyl) group contributes a sulfur atom capable of unique non-covalent interactions (S–π, S–H) not available to the 5-phenyl analog (2-diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide). No experimental logP data are available for the target compound; however, the parent thiazolo[4,5-b]pyridine scaffold has an ACD/LogP of 1.39, indicating moderate baseline lipophilicity .

physicochemical profiling SAR lead optimization

Class-Level Antiproliferative Activity: Thiazolo[4,5-b]pyridine Scaffold Performance Against A549 and MCF-7 Cell Lines vs. Sorafenib

A 2026 study of thiazolo[4,5-b]pyridine derivatives (Series 2, compounds 10–17) as CDK2 inhibitors reported IC50 values against human lung carcinoma A549 cells ranging from 11.94 to 13.50 µM, and against breast adenocarcinoma MCF-7 cells ranging from 16.38 to 22.77 µM, compared to the reference drug Sorafenib (IC50: 10.24 µM on A549; 13.76 µM on MCF-7) [1]. The most potent thiazolo[4,5-b]pyridine derivative (compound 16) achieved an A549 IC50 of 11.94 µM with a CDK2/cyclin A2 enzymatic IC50 of 13.74 ± 0.96 µM. While these data are for spirocyclohexane-bearing thiazolo[4,5-b]pyridines rather than the 7-carbohydrazide subclass, they establish a quantitative benchmark for the antiproliferative potential of the thiazolo[4,5-b]pyridine core scaffold. No direct head-to-head comparison data exist between the 2-diethylamino-5-(2-thienyl) and the morpholino/piperidino/pyrrolidino analogs in antiproliferative assays. The 7-carbohydrazide group present in the target compound offers a distinct derivatization handle (via hydrazone formation) not available in the 2-one or 2-thione variants used in published antiproliferative studies, representing both a differentiation point and a limitation in direct activity extrapolation [2].

anticancer CDK2 inhibition antiproliferative screening

Antimicrobial Activity Class Benchmark: Thiazolo[4,5-b]pyridine Derivatives Demonstrate MIC Values Down to 0.21 µM Against Gram-Negative Pathogens

Two independent studies establish quantitative antimicrobial benchmarks for the thiazolo[4,5-b]pyridine scaffold class. Lozynskyi et al. (2021) reported that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (compound V) exhibited an MIC of 12.5 µg/mL against Candida albicans, with several thiazolo[4,5-b]pyridine derivatives showing no significant cytotoxicity (IC50 > 100 µM) in HaCaT human keratinocytes and HEK293 human embryonic kidney cells [1]. In a separate study, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones yielded compound 3g with an MIC of 0.21 µM against both Pseudomonas aeruginosa and Escherichia coli, representing the most potent antimicrobial activity reported for this scaffold class [2]. The target compound differs from both benchmark compounds in critical structural features: it contains a 2-diethylamino substituent (vs. 2-oxo in compound V and 2-one in compound 3g) and a 7-carbohydrazide group (vs. 5-carboxylic acid and 2-one, respectively). The 7-carbohydrazide functionality represents an unexplored substitution pattern within the antimicrobial SAR landscape of thiazolo[4,5-b]pyridines, as published antimicrobial studies have focused on N3- or C5/C7-substituted 2-one derivatives [3].

antimicrobial MIC drug-resistant bacteria

7-Carbohydrazide Derivatization Potential: A Structurally Distinct Handle for Hydrazone Library Generation Absent in Carboxylic Acid and 2-One Analogs

The 7-carbohydrazide group (–CONHNH2) represents a chemically reactive handle that distinguishes the target compound from its carboxylic acid and 2-one analogs within the thiazolo[4,5-b]pyridine series. Published synthetic protocols demonstrate that thiazolopyridine carbohydrazides readily undergo condensation with aromatic aldehydes to form arylidenehydrazide derivatives, a transformation exploited by Chaban et al. (2014) for the synthesis of hydrazide and arylidenhydrazide derivatives of (5,7-dimethyl-2-oxo-6-phenylazo-thiazolo[4,5-b]pyridine-3-yl)acetic acid in high yields [1]. This reactivity is also demonstrated in the broader hydrazide literature: Kamat et al. (2020) showed that 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide condenses with aromatic aldehydes to yield N′-arylmethylidene derivatives (5a–l) with anti-inflammatory IC50 values ranging from 46.29 to 100.60 µg/mL [2]. The analogous morpholino (CAS 747411-37-6), piperidino (CAS 852408-82-3), and pyrrolidino analogs also bear the 7-carbohydrazide group, meaning the differentiation among these analogs lies in the 2-amino substituent's influence on the reactivity and biological profile of the derived hydrazone library, not in the hydrazide functionality per se .

derivatization hydrazone chemistry compound library synthesis

Optimal Research Application Scenarios for 2-Diethylamino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide Based on Verified Evidence


Kinase Inhibitor Lead Discovery: CDK2-Focused Screening Cascades Requiring Distinct 2-Amino Basicity Profiles

The thiazolo[4,5-b]pyridine scaffold has demonstrated CDK2 inhibitory activity with the most potent derivative (compound 16) achieving an A549 IC50 of 11.94 µM and CDK2/cyclin A2 enzymatic IC50 of 13.74 ± 0.96 µM, approaching Sorafenib potency [1]. The 2-diethylamino variant occupies a specific position in the basicity spectrum (pKa ~10.5) distinct from the morpholino analog (pKa ~8.5), which is critical because the CDK2 ATP-binding pocket interaction with Leu83 may be differentially modulated by the protonation state and H-bonding capacity of the 2-substituent. Research teams conducting CDK2 inhibitor optimization should procure this compound specifically when their SAR hypothesis involves testing the effect of a non-cyclic, flexible tertiary amine at the 2-position on kinase selectivity and cellular potency.

Hydrazone-Focused Compound Library Synthesis for Phenotypic Screening

The 7-carbohydrazide group enables one-step condensation with structurally diverse aromatic and heteroaromatic aldehydes to generate hydrazone libraries. Published protocols for analogous thiazolo[4,5-b]pyridine hydrazides report high-yielding condensations (75–92%) under standard conditions (EtOH, reflux, 4–12 h) [2]. The diethylamino substituent provides a distinct physicochemical starting point compared to morpholino and piperidino congeners; libraries derived from the diethylamino parent will systematically differ in logD, solubility, and amine-mediated cellular uptake, making them complementary to libraries generated from other 2-amino variants. This compound is the appropriate procurement choice when the research objective is to explore how the 2-amino substituent type propagates through hydrazone derivatization to influence biological activity in phenotypic assays.

Structure-Activity Relationship Studies on 5-Thienyl versus 5-Phenyl Substitution in Antimicrobial Screening

Published antimicrobial data for thiazolo[4,5-b]pyridine derivatives show that the 5-thienyl (thiophen-2-yl) group is present in the most active antifungal compound (compound V, MIC 12.5 µg/mL against C. albicans), while 5-phenyl substitution appears in the most potent antibacterial compound (compound 3g, MIC 0.21 µM against P. aeruginosa and E. coli) [3][4]. However, these compounds differ simultaneously at multiple positions (2-substituent, oxidation state at C2, and C5/C7 functionalization), confounding direct attribution of activity to the 5-aryl group. The target compound, with its 2-diethylamino-5-(2-thienyl)-7-carbohydrazide substitution, provides a controlled scaffold for systematically comparing 5-thienyl versus 5-phenyl effects when tested alongside the 2-diethylamino-5-phenyl analog. This compound is the correct procurement choice for SAR studies isolating the contribution of the 5-aryl group to antimicrobial or antiproliferative activity within the 2-diethylamino-7-carbohydrazide chemotype.

Computational Chemistry and Docking Studies on H3 Receptor Antagonism

The 3D-QSAR model developed by Jain et al. (2023) for 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists (r² = 0.7902, q² = 0.6449, pred_r² = 0.6650) identified steric descriptors (S_138, S_826) and electrostatic descriptors (E_243, E_652) as key determinants of H3 antagonistic potency, with 2-substituent variations significantly influencing the electrostatic field around the scaffold [5]. The 2-diethylamino analog provides a reference data point for calibrating computational models against the available morpholino and piperidino-bearing H3 ligands (e.g., 2-(1,4′-bipiperidin-1′-yl)thiazolo[4,5-b]pyridine-6-carbonitrile, Ki = 36 nM [6]). Procurement is indicated for computational chemistry groups building predictive models that require diverse training data across the 2-amino substituent chemical space.

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